4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine an impurity of Lafutidine. It is also a metabolite of Pibutidine.
Brand Name: Vulcanchem
CAS No.: 103922-84-5
VCID: VC0194878
InChI: InChI=1S/C15H23N3O/c16-7-2-5-11-19-15-12-14(6-8-17-15)13-18-9-3-1-4-10-18/h2,5-6,8,12H,1,3-4,7,9-11,13,16H2
SMILES: C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN
Molecular Formula: C15H23N3O
Molecular Weight: 261.37

4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine

CAS No.: 103922-84-5

Cat. No.: VC0194878

Molecular Formula: C15H23N3O

Molecular Weight: 261.37

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine - 103922-84-5

Specification

CAS No. 103922-84-5
Molecular Formula C15H23N3O
Molecular Weight 261.37
IUPAC Name 4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine
Standard InChI InChI=1S/C15H23N3O/c16-7-2-5-11-19-15-12-14(6-8-17-15)13-18-9-3-1-4-10-18/h2,5-6,8,12H,1,3-4,7,9-11,13,16H2
SMILES C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN

Introduction

Structural Characterization and Chemical Properties

Molecular Structure

4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine features a 2-substituted pyridine ring with a piperidinylmethyl group at position 4 and an oxybutene chain terminated by an amine group. This structure bears significant resemblance to the compound described in search results, specifically the maleate salt derivative that contains an isoindoline-1,3-dione group instead of the terminal amine . The compound contains multiple nitrogen-containing heterocycles and an alkene functionality that could influence its reactivity and potential applications.

The structural components can be categorized as follows:

  • A pyridine ring serving as the core structure

  • A piperidinylmethyl substituent at position 4 of the pyridine

  • A but-2-en-1-amine chain connected via an oxygen atom at position 2 of the pyridine

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₅H₂₃N₃OStructural analysis
Molecular WeightApproximately 261.4 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar pyridine derivatives
SolubilityLikely soluble in polar organic solventsBased on functional groups present
LogPApproximately 2.0-3.0Estimated based on structural components
pKaApproximately 8-9 for terminal amine, 5-6 for pyridine NBased on typical values for similar functional groups

The presence of both basic nitrogen atoms (pyridine, piperidine, and primary amine) suggests that this compound would likely form stable salts with various acids, similar to the maleate salt observed in the related compound .

Synthetic Approaches and Chemical Reactivity

Nucleophilic Substitution Approach

A viable synthetic route might involve a nucleophilic substitution reaction between a suitably functionalized pyridine derivative and a protected but-2-en-1-amine:

  • Preparation of a 2-halopyridine derivative containing the 4-(piperidin-1-ylmethyl) substituent

  • Nucleophilic displacement of the halogen with 4-hydroxybut-2-en-1-amine (or a protected derivative)

  • Deprotection steps if necessary to reveal the primary amine

This approach is analogous to methods used for synthesizing other pyridine derivatives with ether linkages as seen in similar compounds .

Chemical Reactivity Profile

The compound contains several reactive sites that would determine its chemical behavior:

Functional GroupExpected Reactivity
Primary AmineNucleophilic reactions, amide formation, imine formation
Alkene BondAddition reactions, hydrogenation, epoxidation
Pyridine RingElectrophilic substitution (deactivated), nucleophilic substitution (activated)
PiperidineAlkylation at nitrogen, oxidation reactions
Ether LinkageRelatively stable, but susceptible to cleavage under strong acidic conditions

The primary amine functionality would likely be the most reactive site, followed by the alkene bond. These groups could serve as handles for further functionalization or conjugation with other molecules of interest.

Structural FeatureRelated Bioactive CompoundsPotential Activity
PiperidinylmethylpyridineVarious CNS-active compoundsPotential neuroactive properties
Alkene-containing linkersFound in several receptor ligandsConformational restriction for receptor binding
Terminal amineCommon in many pharmacophoresHydrogen bond donor, cation formation

The compound shares structural similarities with various bioactive molecules that contain pyridine rings with piperidinyl substituents, which are often found in compounds with central nervous system activity .

Analytical Characterization

Predicted Spectroscopic Properties

Based on the structural features, the following spectroscopic properties would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton GroupExpected Chemical Shift (ppm)Multiplicity
Pyridine CH6.5-8.5Complex patterns
Alkene CH5.5-6.5Complex patterns
OCH₂4.0-4.5Doublet or doublet of doublets
CH₂NH₂3.2-3.8Doublet or doublet of doublets
Piperidinyl CH₂N2.2-2.6Multiplet
Remaining piperidinyl CH₂1.4-1.8Multiplet
NH₂1.0-2.0Broad singlet

Mass Spectrometry

The compound would likely show a molecular ion peak at m/z 261 corresponding to the molecular formula C₁₅H₂₃N₃O, with fragmentation patterns involving loss of the amine group, cleavage at the ether linkage, and fragmentation of the piperidine ring.

Chromatographic Behavior

The compound would likely exhibit moderate retention on reversed-phase HPLC due to its mixed hydrophilic and hydrophobic character. The presence of basic nitrogen atoms suggests that chromatographic methods might benefit from the addition of modifiers to minimize peak tailing.

Structure-Activity Relationship Considerations

Key Structural Features

Several structural aspects of 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine may influence its biochemical behavior:

  • The piperidinylmethyl group provides a basic nitrogen atom that can interact with acidic residues in biological targets

  • The pyridine ring offers potential for π-stacking interactions with aromatic amino acid residues

  • The but-2-en-1-amine linker provides conformational flexibility while maintaining a specific spatial arrangement

  • The terminal primary amine can form hydrogen bonds and salt bridges with complementary groups

Comparison with Related Bioactive Compounds

When comparing this compound with related structures that have documented biological activities:

Related CompoundStructural DifferenceBiological Activity
(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleateContains isoindoline-1,3-dione instead of amineNot specifically reported in search results
Pyridopyrimidine derivativesMore complex heterocyclic systemPotential therapeutic applications in various disease areas
N-{4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamideMore complex aromatic system with additional substituentsPotential kinase inhibitory activity

Limitations and Future Research Directions

Current Knowledge Gaps

Several important aspects of 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine remain unexplored based on the available search results:

  • Confirmed synthetic routes and experimental procedures

  • Experimentally determined physicochemical properties

  • Detailed biological activity profiling

  • Crystal structure and conformational preferences

  • Metabolism and pharmacokinetic properties (if relevant to biological applications)

Proposed Research Strategies

To address these knowledge gaps, the following research approaches are recommended:

  • Development and optimization of synthetic routes to access the compound

  • Full characterization of physicochemical properties using analytical techniques

  • Screening against various biological targets to identify potential activities

  • Computational modeling to predict binding interactions with potential biological targets

  • Evaluation of the compound as a chemical building block for the synthesis of more complex molecules

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